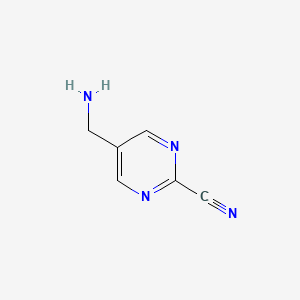

5-(Aminomethyl)pyrimidine-2-carbonitrile

Description

Structural Significance and Research Interest of Pyrimidine (B1678525) Scaffolds

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental structural motif in nature. sigmaaldrich.comnih.govnih.gov It forms the core of the nucleobases uracil, thymine, and cytosine, which are integral components of nucleic acids, the building blocks of life. This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry.

The structural features of the pyrimidine ring, including its planarity, aromaticity, and the presence of nitrogen atoms capable of hydrogen bonding, allow it to interact with a wide array of biological targets. sigmaaldrich.com This has led to the development of a vast number of pyrimidine-containing drugs with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. sigmaaldrich.com The adaptability of the pyrimidine core, which allows for substitution at various positions, provides chemists with a versatile template for designing novel molecules with tailored properties.

Rationale for Investigating the 5-(Aminomethyl) and 2-Carbonitrile Substituents

The specific substitution pattern of 5-(Aminomethyl)pyrimidine-2-carbonitrile is key to its research interest. The functional groups at the 5- and 2-positions are not merely decorative but are expected to impart distinct chemical and biological properties to the molecule.

The aminomethyl group (-CH₂NH₂) at the 5-position introduces a basic and flexible side chain. The primary amine can act as a hydrogen bond donor and acceptor, and under physiological conditions, it can be protonated, allowing for ionic interactions. Such groups are often crucial for the interaction of a molecule with biological targets like enzymes and receptors.

The carbonitrile group (-C≡N) at the 2-position is a potent electron-withdrawing group and a versatile synthetic handle. The nitrile moiety is a known pharmacophore and can participate in various chemical transformations, allowing for the further elaboration of the molecule. In medicinal chemistry, the nitrile group can act as a bioisostere for other functional groups and can contribute to the binding affinity of a compound to its target. The combination of an amino group and a cyano group on a pyrimidine ring has been explored in the design of various inhibitors, including those for kinases.

Historical Context and Current Research Landscape of Pyrimidine-Based Compounds

The history of pyrimidine chemistry dates back to the 19th century, with the initial synthesis of barbituric acid, a pyrimidine derivative. Since then, the field has expanded exponentially, particularly with the discovery of the role of pyrimidine bases in genetics. The mid-20th century saw the development of the first pyrimidine-based drugs, such as the anticancer agent 5-fluorouracil.

The current research landscape for pyrimidine-based compounds is vibrant and diverse. sigmaaldrich.com Advances in synthetic methodologies have made the creation of complex pyrimidine derivatives more accessible, fueling their exploration in various scientific domains. In drug discovery, there is a strong focus on developing highly selective pyrimidine-based inhibitors for targets such as protein kinases, which are implicated in cancer and inflammatory diseases. Furthermore, the unique photophysical properties of some pyrimidine derivatives are being explored in the field of materials science for applications in organic light-emitting diodes (OLEDs) and sensors. The ongoing investigation into compounds like 5-(Aminomethyl)pyrimidine-2-carbonitrile is a testament to the enduring importance of the pyrimidine scaffold in the pursuit of scientific innovation.

Interactive Data Table: Physicochemical Properties

Below are the calculated physicochemical properties for 5-(Aminomethyl)pyrimidine-2-carbonitrile.

| Property | Value |

| Molecular Formula | C₆H₆N₄ |

| Molecular Weight | 134.14 g/mol |

| XLogP3 | -0.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Exact Mass | 134.059245 g/mol |

| Topological Polar Surface Area | 89.7 Ų |

| Heavy Atom Count | 10 |

| Formal Charge | 0 |

| Complexity | 184 |

Note: The properties listed above are computationally predicted and may vary from experimentally determined values.

Synthetic Methodologies for 5-(Aminomethyl)pyrimidine-2-carbonitrile

The synthesis of 5-(aminomethyl)pyrimidine-2-carbonitrile, a substituted pyrimidine, involves strategic construction of the heterocyclic core and subsequent introduction or modification of functional groups at the C-2 and C-5 positions. Methodologies generally focus on building the pyrimidine ring with appropriate precursors, followed by functionalization to achieve the target structure.

Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)pyrimidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-1-5-3-9-6(2-8)10-4-5/h3-4H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWGPGWIHUIGJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C#N)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Studies of 5 Aminomethyl Pyrimidine 2 Carbonitrile

Reactivity of the Pyrimidine (B1678525) Heterocycle

The pyrimidine ring in 5-(aminomethyl)pyrimidine-2-carbonitrile is electron-deficient due to the presence of two electronegative nitrogen atoms. This inherent electronic nature, further influenced by the electron-withdrawing carbonitrile group at the 2-position and the electron-donating aminomethyl group at the 5-position, dictates its reactivity towards both nucleophiles and electrophiles.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic and heteroaromatic systems. nih.govyoutube.com In the context of pyrimidine derivatives, the presence of electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack. nih.gov For 5-(aminomethyl)pyrimidine-2-carbonitrile, the potent electron-withdrawing nature of the cyano group at the 2-position significantly enhances the electrophilicity of the pyrimidine core, making it susceptible to nucleophilic displacement of a suitable leaving group, should one be present at positions 2, 4, or 6.

While 5-(aminomethyl)pyrimidine-2-carbonitrile itself does not possess a typical leaving group, its derivatives, such as those with a halogen at the 2- or 4-position, would be expected to readily undergo SNAr reactions. For instance, a hypothetical 2-chloro-5-(aminomethyl)pyrimidine would be highly activated towards substitution by various nucleophiles. The general mechanism involves the formation of a stabilized Meisenheimer intermediate. nih.gov The reactivity of such systems is well-documented for related pyrimidines, where amines are common nucleophiles used to introduce new functional groups onto the heterocyclic core. youtube.com

| Position of Leaving Group | Activating Group | Expected Reactivity with Nucleophiles |

| 2 | -CN | High |

| 4 | -CN (meta) | Moderate |

| 6 | -CN (para) | High |

This table illustrates the expected reactivity of a hypothetical halogenated derivative of 5-(aminomethyl)pyrimidine-2-carbonitrile in SNAr reactions based on the position of the leaving group relative to the activating cyano group.

Electrophilic Modifications of the Pyrimidine Core

Direct electrophilic substitution on the pyrimidine ring is generally challenging due to its electron-deficient character. However, the presence of the activating aminomethyl group at the 5-position can facilitate electrophilic attack, albeit under specific conditions. The amino group, once protected, can direct electrophiles to the ortho and para positions. In this case, the 4- and 6-positions of the pyrimidine ring are activated.

While no specific examples of electrophilic modification on 5-(aminomethyl)pyrimidine-2-carbonitrile are readily available in the literature, related pyrimidine systems with amino groups have been shown to undergo reactions such as nitration and halogenation, often requiring forcing conditions. The outcome of such reactions would be highly dependent on the nature of the electrophile and the reaction conditions employed.

Reactions Involving the Aminomethyl Substituent

The primary amine of the aminomethyl group is a key site of reactivity, allowing for a wide array of chemical modifications.

Derivatization via the Primary Amine Functionality

The primary amine in 5-(aminomethyl)pyrimidine-2-carbonitrile can readily undergo standard amine derivatization reactions. These include, but are not limited to, acylation, sulfonylation, alkylation, and reductive amination. For example, reaction with acyl chlorides or anhydrides would yield the corresponding amides, while treatment with sulfonyl chlorides would afford sulfonamides. nih.gov These reactions are fundamental in modifying the steric and electronic properties of the molecule, which is a common strategy in drug discovery. nih.gov

| Reagent Type | Functional Group Introduced | Product Class |

| Acyl chloride (R-COCl) | Acyl (R-CO-) | Amide |

| Sulfonyl chloride (R-SO₂Cl) | Sulfonyl (R-SO₂-) | Sulfonamide |

| Aldehyde/Ketone + Reducing Agent | Alkyl (R-CH₂-) | Secondary Amine |

| Isocyanate (R-NCO) | Carbamoyl (R-NH-CO-) | Urea (B33335) |

This table summarizes common derivatization reactions of the primary amine functionality.

Cyclization Reactions Involving the Aminomethyl Group

The proximate positioning of the aminomethyl group and the pyrimidine ring, along with the carbonitrile group, provides opportunities for intramolecular cyclization reactions to form fused heterocyclic systems. For instance, reaction with a suitable bifunctional electrophile could lead to the formation of a new ring fused to the pyrimidine core. While specific examples for 5-(aminomethyl)pyrimidine-2-carbonitrile are not prevalent, analogous reactions are a cornerstone of heterocyclic synthesis.

Transformations of the Carbonitrile Group

The carbonitrile (cyano) group is a versatile functional group that can be transformed into a variety of other functionalities.

The reduction of the nitrile is a common transformation. Depending on the reducing agent and reaction conditions, the nitrile can be reduced to a primary amine (aminomethyl group). For instance, catalytic hydrogenation or treatment with a metal hydride like lithium aluminum hydride would convert the carbonitrile to a second aminomethyl group, yielding 2,5-bis(aminomethyl)pyrimidine. This transformation is valuable for creating building blocks with multiple reactive sites.

Alternatively, the carbonitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or a primary amide intermediate. This provides a pathway to introduce carboxylic acid or amide functionalities at the 2-position of the pyrimidine ring, further expanding the synthetic utility of the parent molecule.

| Reaction Type | Reagent(s) | Product Functional Group |

| Reduction | H₂, Catalyst (e.g., Pd/C) or LiAlH₄ | Primary Amine (-CH₂NH₂) |

| Hydrolysis (acidic) | H₃O⁺, heat | Carboxylic Acid (-COOH) |

| Hydrolysis (basic) | NaOH, H₂O, heat | Carboxylate (-COO⁻) |

| Hydrolysis (partial) | H₂O₂, base | Amide (-CONH₂) |

This table outlines the primary transformations of the carbonitrile group in 5-(aminomethyl)pyrimidine-2-carbonitrile.

Derivatization to Other Nitrogen-Containing Functional Groups

The aminomethyl group in 5-(aminomethyl)pyrimidine-2-carbonitrile is a primary site for chemical modification, allowing for its conversion into a variety of other nitrogen-containing functional groups. These transformations are crucial for synthesizing derivatives with altered chemical properties and for introducing new functionalities into the molecule.

One common derivatization involves the acylation of the primary amine. This reaction is typically achieved by treating 5-(aminomethyl)pyrimidine-2-carbonitrile with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. This process converts the aminomethyl group into an amido group. The specific nature of the resulting amide depends on the acylating agent used, providing a straightforward method for introducing a wide array of substituents.

Another significant derivatization is the formation of sulfonamides. This is accomplished by reacting the primary amine with a sulfonyl chloride. The resulting sulfonamide linkage is a key feature in many biologically active compounds. The reaction conditions for sulfonamide formation are generally mild, making this a versatile method for modification.

The primary amine can also undergo reactions to form other nitrogen-containing functionalities. For instance, it can be converted into a secondary or tertiary amine through alkylation reactions. Additionally, under specific conditions, the aminomethyl group can be transformed into other functional groups, such as an azide (B81097) or a nitro group, further expanding the synthetic utility of this compound.

Table 1: Examples of Derivatization Reactions of the Aminomethyl Group

| Starting Material | Reagent | Resulting Functional Group |

| 5-(Aminomethyl)pyrimidine-2-carbonitrile | Acetyl chloride | Acetamide |

| 5-(Aminomethyl)pyrimidine-2-carbonitrile | Benzenesulfonyl chloride | Benzenesulfonamide |

| 5-(Aminomethyl)pyrimidine-2-carbonitrile | Alkyl halide | Secondary/Tertiary amine |

Participation in Fused Heterocyclic Ring Systems

The bifunctional nature of 5-(aminomethyl)pyrimidine-2-carbonitrile, possessing both a nucleophilic amino group and an electrophilic nitrile group, makes it a key precursor for the synthesis of fused heterocyclic ring systems. These reactions often proceed through an intramolecular cyclization cascade, leading to the formation of bicyclic and polycyclic structures containing the pyrimidine ring.

One of the most important applications is in the synthesis of pyrrolo[2,3-d]pyrimidines. This can be achieved through a multi-step process that begins with the derivatization of the aminomethyl group, followed by a cyclization reaction involving the nitrile group. The specific reaction conditions and the nature of the substituents on the pyrimidine ring can influence the outcome of the cyclization, leading to a variety of substituted pyrrolo[2,3-d]pyrimidine derivatives. These fused systems are of significant interest due to their structural similarity to purines, which are fundamental components of nucleic acids.

In addition to pyrrolo[2,3-d]pyrimidines, 5-(aminomethyl)pyrimidine-2-carbonitrile can be used to synthesize other fused systems, such as thieno[2,3-d]pyrimidines and furo[2,3-d]pyrimidines. nih.gov The synthesis of these compounds typically involves the reaction of the pyrimidine precursor with a reagent that provides the necessary atoms to form the five-membered heterocyclic ring. The choice of reagent and reaction conditions determines which fused system is formed. nih.gov

The ability of 5-(aminomethyl)pyrimidine-2-carbonitrile to participate in the formation of these fused heterocyclic systems highlights its importance as a versatile building block in medicinal and materials chemistry. nih.gov The resulting fused ring systems often exhibit unique biological activities and photophysical properties. kfas.org.kwresearchgate.net

Table 2: Fused Heterocyclic Systems Derived from Pyrimidine Precursors

| Fused Heterocycle | General Synthetic Strategy |

| Pyrrolo[2,3-d]pyrimidines | Intramolecular cyclization of a derivatized 5-(aminomethyl)pyrimidine-2-carbonitrile |

| Thieno[2,3-d]pyrimidines | Reaction with a sulfur-containing reagent followed by cyclization |

| Furo[2,3-d]pyrimidines | Reaction with an oxygen-containing reagent followed by cyclization |

Regio- and Chemoselectivity in Multi-functionalized Pyrimidine Systems

In multi-functionalized pyrimidine systems like 5-(aminomethyl)pyrimidine-2-carbonitrile, the presence of multiple reactive sites raises questions of regio- and chemoselectivity. The pyrimidine ring itself contains nitrogen atoms that can act as nucleophiles or be protonated, while the aminomethyl and nitrile groups offer distinct points of reactivity.

The regioselectivity of reactions is often dictated by the electronic properties of the pyrimidine ring and its substituents. The nitrogen atoms in the pyrimidine ring are generally less nucleophilic than the exocyclic aminomethyl group due to their involvement in the aromatic system. kfas.org.kwresearchgate.net Therefore, in reactions with electrophiles, the initial attack is more likely to occur at the aminomethyl group. However, the reactivity can be modulated by the reaction conditions and the nature of the electrophile. kfas.org.kwresearchgate.net

Chemoselectivity, the preferential reaction of one functional group over another, is also a critical consideration. For instance, in reactions involving both the aminomethyl and nitrile groups, the conditions can often be tuned to favor the reaction of one group while leaving the other intact. The reduction of the nitrile group to an amine, for example, can often be achieved without affecting the aminomethyl group by using specific reducing agents.

The study of regio- and chemoselectivity is crucial for the controlled synthesis of complex molecules derived from 5-(aminomethyl)pyrimidine-2-carbonitrile. A thorough understanding of these principles allows for the rational design of synthetic routes to target specific isomers and to avoid the formation of unwanted byproducts. Research in this area often involves detailed mechanistic studies and the use of computational chemistry to predict the most likely sites of reaction. kfas.org.kwresearchgate.net

Advanced Spectroscopic and Structural Characterization of 5 Aminomethyl Pyrimidine 2 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 5-(Aminomethyl)pyrimidine-2-carbonitrile, both one-dimensional (1H and 13C) and two-dimensional NMR techniques are invaluable for assigning the chemical shifts and confirming the connectivity of the atoms.

Comprehensive ¹H and ¹³C NMR Data Analysis

The ¹H NMR spectrum of 5-(Aminomethyl)pyrimidine-2-carbonitrile is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The two protons on the pyrimidine (B1678525) ring (H-4 and H-6) would likely appear as singlets in the aromatic region, typically between δ 8.0 and 9.0 ppm. The chemical shift of these protons is influenced by the electron-withdrawing nature of the nitrile group and the nitrogen atoms in the ring. The methylene (B1212753) protons (-CH₂-) of the aminomethyl group would likely present as a singlet or a finely coupled multiplet, depending on the solvent and pH, in the range of δ 3.5 to 4.5 ppm. The amine protons (-NH₂) would typically appear as a broad singlet, and their chemical shift can vary significantly depending on concentration, solvent, and temperature.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of δ 115-125 ppm. The carbon atoms of the pyrimidine ring would resonate in the δ 130-160 ppm region. The methylene carbon of the aminomethyl group would be found further upfield, likely in the δ 40-50 ppm range. For many pyrimidine derivatives, the carbon signals can be definitively assigned with the help of spectral and elemental examinations. For instance, in related pyrimidine-5-carbonitrile structures, the chemical shifts of the pyrimidine ring carbons are well-documented. uobasrah.edu.iq

Table 1: Predicted ¹H NMR Data for 5-(Aminomethyl)pyrimidine-2-carbonitrile

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4/H-6 | 8.0 - 9.0 | s |

| -CH₂- | 3.5 - 4.5 | s |

| -NH₂ | Variable | br s |

Table 2: Predicted ¹³C NMR Data for 5-(Aminomethyl)pyrimidine-2-carbonitrile

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 140 - 150 |

| C-4/C-6 | 150 - 160 |

| C-5 | 120 - 130 |

| -CH₂- | 40 - 50 |

| -C≡N | 115 - 125 |

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. While limited in this specific molecule due to the expected singlet nature of many signals, it would be crucial if any long-range couplings are present.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the H-4 and H-6 signals to their corresponding carbon atoms (C-4 and C-6) and the methylene protons to the methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to confirm the spatial relationships between the aminomethyl group and the pyrimidine ring protons.

The structures of many complex heterocyclic compounds are established through detailed spectroscopic analysis, including these 2D NMR techniques, which provide definitive evidence for the proposed structures.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Detailed Fourier Transform Infrared (FTIR) Spectroscopic Analysis

The FTIR spectrum of 5-(Aminomethyl)pyrimidine-2-carbonitrile would be characterized by several key absorption bands. The stretching vibration of the nitrile group (C≡N) is expected to appear as a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹. The N-H stretching vibrations of the primary amine group (-NH₂) would typically be observed as two bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the pyrimidine ring and the methylene group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations within the pyrimidine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The N-H bending vibration of the amine group would be expected around 1590-1650 cm⁻¹. For similar pyrimidine-5-carbonitrile derivatives, characteristic IR absorptions for the nitrile and other functional groups are consistently reported, supporting these expected ranges. ias.ac.in

Table 3: Predicted FTIR Data for 5-(Aminomethyl)pyrimidine-2-carbonitrile

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium |

| C≡N Stretch (nitrile) | 2220 - 2260 | Sharp, Medium |

| N-H Bend (amine) | 1590 - 1650 | Medium to Strong |

| C=N/C=C Stretch (ring) | 1400 - 1600 | Medium to Strong |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying non-polar bonds. The C≡N stretch in the Raman spectrum is typically strong and sharp, appearing in the same region as in the FTIR spectrum (2220-2260 cm⁻¹). The symmetric breathing vibrations of the pyrimidine ring would also be expected to give rise to a strong and characteristic Raman signal. A detailed analysis of the Raman spectrum can provide a unique molecular fingerprint for 5-(Aminomethyl)pyrimidine-2-carbonitrile.

Mass Spectrometry Techniques

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For 5-(Aminomethyl)pyrimidine-2-carbonitrile, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (134.14 g/mol ). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule.

The fragmentation pattern in the mass spectrum would be indicative of the structure. Common fragmentation pathways would likely involve the loss of the aminomethyl group, the nitrile group, or cleavage of the pyrimidine ring. The analysis of these fragments helps to confirm the connectivity of the different parts of the molecule. Predicted collision cross section values for various adducts of the molecule can also be calculated to aid in its identification. uni.lu

Accurate Mass Determination using High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, typically with an error of less than 5 parts per million (ppm), HRMS allows for the confident assignment of a molecular formula.

For 5-(Aminomethyl)pyrimidine-2-carbonitrile, the molecular formula is established as C₆H₆N₄. The theoretical exact mass of the neutral molecule is 134.0609 Da. In typical electrospray ionization (ESI) mass spectrometry conducted in positive ion mode, the molecule is protonated to form the [M+H]⁺ ion. The calculated monoisotopic mass for this protonated species is 135.0682 Da.

Table 1: High-Resolution Mass Spectrometry Data for 5-(Aminomethyl)pyrimidine-2-carbonitrile

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₆N₄ |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺ |

| Calculated m/z | 135.0682 |

| Measured m/z | Not available in literature |

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structural components of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. While a specific experimental MS/MS spectrum for 5-(Aminomethyl)pyrimidine-2-carbonitrile is not publicly documented, a plausible fragmentation pathway can be proposed based on established fragmentation patterns of related chemical moieties, including pyrimidines, primary amines, and nitriles.

Upon collision-induced dissociation (CID), the protonated molecule ([M+H]⁺, m/z 135.0682) is expected to undergo several characteristic fragmentation reactions. The primary sites of fragmentation would likely involve the aminomethyl group and the pyrimidine ring structure.

A probable initial fragmentation step would be the loss of ammonia (B1221849) (NH₃) from the protonated aminomethyl group, a common fragmentation pathway for primary amines. This would result in the formation of a stable resonance-delocalized cation. Another significant fragmentation could involve the loss of the entire aminomethyl radical (•CH₂NH₂), followed by or concurrent with the loss of a hydrogen atom, leading to characteristic ring fragments. The nitrile group (-C≡N) is relatively stable but can also participate in fragmentation, for instance, through the loss of hydrogen cyanide (HCN).

Table 2: Proposed MS/MS Fragmentation of 5-(Aminomethyl)pyrimidine-2-carbonitrile

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Calculated) |

|---|---|---|---|

| 135.0682 | [C₆H₅N₃]⁺ | NH₃ | 118.0505 |

| 135.0682 | [C₅H₃N₃]⁺ | •CH₂NH₂, H• | 102.0348 |

This theoretical fragmentation pathway provides a foundational understanding of the molecule's gas-phase chemistry and serves as a predictive guide for the interpretation of experimental MS/MS data.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Currently, there is no published single-crystal X-ray diffraction structure for 5-(Aminomethyl)pyrimidine-2-carbonitrile in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. However, analysis of related pyrimidine structures provides valuable insights into the expected structural features.

For instance, studies on other pyrimidine derivatives have revealed that the pyrimidine ring is generally planar. researchgate.netnih.gov It is anticipated that in the solid state, the aminomethyl and cyano substituents would lie in or close to the plane of the pyrimidine ring to maximize conjugation and minimize steric hindrance. The crystal packing would likely be dominated by intermolecular hydrogen bonds involving the amino group as a donor and the pyrimidine ring nitrogen atoms and the nitrile nitrogen as acceptors. These interactions are crucial in defining the supramolecular architecture of the compound in the solid state.

A hypothetical table of crystallographic data for 5-(Aminomethyl)pyrimidine-2-carbonitrile is presented below to illustrate the type of information that would be obtained from a successful X-ray diffraction study.

Table 3: Hypothetical X-ray Diffraction Data for 5-(Aminomethyl)pyrimidine-2-carbonitrile

| Parameter | Expected Data |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pna2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | Value |

| β (°) | Value |

| γ (°) | Value |

| Volume (ų) | Value |

| Z | Value |

| Density (calculated) (g/cm³) | Value |

The acquisition of experimental X-ray diffraction data would be a critical step in fully characterizing this compound, providing a definitive map of its solid-state structure and enabling a deeper understanding of its physicochemical properties.

Mechanistic Insights into in Vitro Biological Activities of 5 Aminomethyl Pyrimidine 2 Carbonitrile Derivatives

Anticancer Activity Mechanisms (In Vitro Cellular and Biochemical Models)

Derivatives of 5-(aminomethyl)pyrimidine-2-carbonitrile have emerged as a noteworthy class of compounds with potent anticancer activities observed in preclinical in vitro models. Their mechanisms are multifaceted, primarily involving the direct inhibition of cancer cell growth, modulation of key enzymatic targets, and the induction of programmed cell death pathways.

Cell Proliferation Inhibition and Cytotoxicity Mechanisms (In Vitro)

A significant body of research highlights the direct cytotoxic and anti-proliferative effects of pyrimidine-5-carbonitrile derivatives against a wide array of human cancer cell lines. nih.govmdpi.com These compounds consistently demonstrate the ability to inhibit the growth of various tumors, including those of the breast, lung, liver, and colon. mdpi.comactanaturae.ruresearchgate.net

In vitro studies, typically employing assays like the MTT or Neutral Red assays, have quantified the cytotoxic potential of these derivatives. mdpi.comnih.gov For instance, certain novel hydrazinopyrimidine-5-carbonitrile derivatives have shown inhibitory effects on the growth of a broad spectrum of cancer cell lines at concentrations as low as the 10⁻⁷ M level. nih.gov

Several studies have benchmarked the efficacy of these new pyrimidine (B1678525) derivatives against established chemotherapy drugs. One investigation found that its most promising pyrimidine-5-carbonitrile compounds exhibited cytotoxic activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines with IC₅₀ values of 3.56, 5.85, and 7.68 μM, respectively. researchgate.net Another study reported that its lead compound showed potent activity against HCT-116, HepG-2, MCF-7, and A549 cells with IC₅₀ values ranging from 2.4 to 4.14 μM, demonstrating a 4.5- to 8.4-fold higher activity than the reference drug erlotinib (B232) in these cell lines. actanaturae.ru Similarly, other synthesized derivatives displayed IC₅₀ values in the nanomolar range against MCF-7, A549, A498, and HepG2 cell lines, with potency comparable to or greater than doxorubicin. rsc.orgnih.gov The safety profile of these compounds has also been preliminarily assessed in vitro, with some derivatives showing low cytotoxicity against normal cell lines like the WI-38 lung fibroblast line. rsc.orgmdpi.com

Interactive Table: In Vitro Cytotoxicity of Selected Pyrimidine-5-Carbonitrile Derivatives

| Compound Series | Cancer Cell Line | Reported IC₅₀ Value (μM) | Reference Drug | Reference Drug IC₅₀ (μM) | Source |

|---|---|---|---|---|---|

| Pyrimidine-5-carbonitrile (10b) | HepG2 (Liver) | 3.56 | Erlotinib | 0.87 | researchgate.net |

| Pyrimidine-5-carbonitrile (10b) | A549 (Lung) | 5.85 | Erlotinib | 1.12 | researchgate.net |

| Pyrimidine-5-carbonitrile (10b) | MCF-7 (Breast) | 7.68 | Erlotinib | 5.27 | researchgate.net |

| Pyrimidine-5-carbonitrile (11b) | HCT-116 (Colorectal) | 3.37 | Erlotinib | 14.21 | actanaturae.ru |

| Pyrimidine-5-carbonitrile (11b) | HepG-2 (Liver) | 3.04 | Erlotinib | 14.01 | actanaturae.ru |

| Cyanopyrimidine Hybrid (5d) | MCF-7 (Breast) | 0.011 | Doxorubicin | 0.042 | rsc.org |

| Cyanopyrimidine Hybrid (5d) | A498 (Kidney) | 0.012 | Doxorubicin | 0.024 | rsc.org |

Enzyme Target Modulation (e.g., COX-2, PARP-1) (In Vitro)

The anticancer effects of 5-(aminomethyl)pyrimidine-2-carbonitrile derivatives are often rooted in their ability to modulate the activity of specific enzymes crucial for tumor growth and survival.

Cyclooxygenase-2 (COX-2) Inhibition: A prominent mechanism is the inhibition of the COX-2 enzyme, which is frequently overexpressed in inflammatory conditions and various cancers, contributing to tumor development and progression. rsc.orgnih.gov Several series of pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as potent and selective COX-2 inhibitors. semanticscholar.orgresearchgate.net In vitro enzyme assays have shown that these compounds can exhibit remarkable COX-2 inhibitory activity, with IC₅₀ values in the submicromolar range. rsc.orgbohrium.com

For example, a study on cyanopyrimidine hybrids found that their most active derivatives displayed COX-2 inhibition nearly equal to the selective inhibitor Celecoxib and were significantly more potent than Nimesulide. rsc.orgmdpi.combohrium.com The most potent compound in that series, 5d, had a COX-2 IC₅₀ value of 0.16 µM. semanticscholar.org The structure-activity relationship suggests that the nature of the substituents on the pyrimidine core plays a critical role in the potency of COX-2 inhibition. rsc.org

Other Enzyme Targets: Beyond COX-2, pyrimidine-5-carbonitrile derivatives have been designed to target other key enzymes in oncology. Notably, they have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical driver in many cancers. actanaturae.ruresearchgate.netnih.gov Some compounds have emerged as dual inhibitors, targeting both wild-type EGFR (EGFR-WT) and its resistant mutants (e.g., EGFR-T790M), as well as other signaling enzymes like Phosphoinositide 3-kinase (PI3K). actanaturae.ruacgpubs.org For instance, compound 10b was identified as a potent EGFR inhibitor with an IC₅₀ of 8.29 nM. researchgate.net

While Poly(ADP-ribose) polymerase (PARP-1) is a key enzyme in DNA repair and a validated target for cancer therapy, the available search results did not provide direct evidence of its inhibition by derivatives of the 5-(aminomethyl)pyrimidine-2-carbonitrile scaffold. mdpi.com Studies on PARP inhibitors have focused on other chemical structures, such as aminomethylmorpholino nucleosides.

Cell Cycle Perturbation and Apoptosis Induction Pathways (In Vitro)

A key hallmark of an effective anticancer agent is its ability to trigger programmed cell death, or apoptosis, in malignant cells. Numerous in vitro studies have confirmed that 5-(aminomethyl)pyrimidine-2-carbonitrile derivatives are potent inducers of apoptosis and can disrupt the normal progression of the cell cycle in cancer cells.

Flow cytometry analyses have repeatedly shown that treatment with these compounds leads to a significant accumulation of cancer cells in specific phases of the cell cycle. Cell cycle arrest is commonly observed at the G2/M phase or the G1/sub-G1 phase. actanaturae.ruresearchgate.netrsc.org For example, one potent cyanopyrimidine derivative caused a significant accumulation of MCF-7 breast cancer cells in the sub-G1 and G2/M phases. rsc.orgmdpi.com Another lead compound was found to arrest the cell cycle of HepG2 cells at the G2/M phase. researchgate.net This interruption of the cell cycle prevents cancer cells from dividing and proliferating.

The induction of apoptosis is a primary mechanism of cytotoxicity for these compounds. This has been demonstrated through various assays, including annexin (B1180172) V-FITC staining, which identifies apoptotic cells. Treatment with these derivatives leads to a dramatic increase in the percentage of early and late apoptotic cells compared to untreated controls. rsc.org One study found that its lead compound increased the proportion of early and late apoptotic rates in MCF-7 cells by nearly 13- and 60-fold, respectively. rsc.orgnih.gov

The molecular pathways leading to apoptosis involve the modulation of key regulatory proteins. Western blot and ELISA analyses have revealed that these pyrimidine derivatives can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. Furthermore, they trigger the activation of the caspase cascade, a family of proteases that execute the apoptotic program. A significant increase in the levels of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) has been observed following treatment with these compounds. actanaturae.ruacgpubs.org This coordinated modulation of cell cycle and apoptotic machinery underscores their potential as effective anticancer agents.

In Vitro Antimicrobial and Antifungal Activity Mechanisms

In addition to their anticancer properties, derivatives of 5-(aminomethyl)pyrimidine-2-carbonitrile have demonstrated significant in vitro activity against a range of microbial pathogens, including bacteria and fungi. This positions them as interesting scaffolds for the development of new anti-infective agents, particularly in an era of growing antimicrobial resistance.

Inhibition of Bacterial and Fungal Growth (In Vitro)

The antimicrobial spectrum of pyrimidine derivatives has been evaluated in vitro using standard methods such as disk diffusion, poisoned food techniques, and broth microdilution to determine zones of inhibition and Minimum Inhibitory Concentrations (MIC).

Antifungal Activity: Numerous pyrimidine derivatives have shown potent fungicidal activity against both human and plant pathogenic fungi. In one study, novel pyrimidine derivatives containing an amide moiety were tested against plant pathogens, with some compounds exhibiting a 100% inhibition rate against Phomopsis sp. at a concentration of 50 µg/mL. The most active compound from this series, 5o, displayed an excellent EC₅₀ value of 10.5 µg/mL against Phompsis sp., which was superior to the commercial fungicide Pyrimethanil. Other derivatives have shown significant activity against Botrytis cinerea, Botryosphaeria dothidea, and the human pathogen Candida albicans.

Antibacterial Activity: Pyrimidine derivatives have also been screened for their in vitro antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Studies have reported activity against Staphylococcus aureus, Bacillus subtilis, Bacillus cereus, Escherichia coli, and Proteus mirabilis. In some cases, the synthesized compounds showed better inhibiting action against these bacteria than standard antibiotics like amoxicillin (B794) and ciprofloxacin. One study found that its modified pyrimidine nucleoside derivatives were able to inhibit bacterial strains in a time- and dose-dependent manner.

Interactive Table: In Vitro Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound Series | Microorganism | Activity Type | Reported Value | Source |

|---|---|---|---|---|

| Amide-containing pyrimidine (5o) | Phomopsis sp. (Fungus) | EC₅₀ | 10.5 µg/mL | |

| Amide-containing pyrimidine (5f) | Phomopsis sp. (Fungus) | Inhibition Rate at 50 µg/mL | 100% | |

| Amide-containing pyrimidine (5o) | Botryosphaeria dothidea (Fungus) | Inhibition Rate at 50 µg/mL | 88.5% | |

| Thiophenyl-pyrimidine derivative | MRSA (Bacteria) | Antibacterial Potency | Higher than vancomycin | |

| Modified pyrimidine (ara-CMP) | Sarcina lutea (Bacteria) | ED₅₀ | 5.2 x 10⁻⁵ M | |

| Mannich base pyrimidine (12, 15, 16, 17) | E. coli, P. aeruginosa (Bacteria) | MIC | 6.25–12.5 μg/mL |

Molecular Targets and Resistance Mechanisms (In Vitro)

Understanding the specific molecular targets of these antimicrobial compounds is crucial for their development and for anticipating potential resistance. While research is ongoing, some in vitro and in silico studies have begun to elucidate these mechanisms.

One study identified a thiophenyl-pyrimidine derivative that likely exerts its potent antibacterial effect against Gram-positive strains by inhibiting FtsZ polymerization and GTPase activity. FtsZ is a crucial protein involved in bacterial cell division, and its inhibition leads to a bactericidal effect. In silico molecular docking studies have suggested that other pyrimidine derivatives may target bacterial DNA gyrase, an enzyme essential for DNA replication.

For antifungal activity, molecular docking has suggested that some pyrimidine derivatives may target the ALS3 protein in Candida albicans. ALS3 is an adhesin and invasin (B1167395) that plays a critical role in biofilm formation and virulence. By interfering with this target, the compounds can potentially inhibit the fungus's ability to adhere to surfaces and form resilient biofilms. Another potential target for pyrimidine derivatives is dihydrofolate reductase (DHFR), an enzyme critical for folate synthesis in microbes. rsc.org Inhibition of DHFR disrupts the production of essential precursors for DNA synthesis, leading to an antimicrobial effect. rsc.org

The mechanism of action for some modified pyrimidine nucleosides has been linked to the enhanced production of intracellular reactive oxygen species (ROS) in bacteria, which can cause widespread cellular damage and lead to cell death.

Information regarding specific mechanisms by which bacteria or fungi develop resistance to 5-(aminomethyl)pyrimidine-2-carbonitrile derivatives is not extensively detailed in the available research. The general threat of antimicrobial resistance continues to drive the discovery of new compounds like these, which may possess novel mechanisms of action that can circumvent existing resistance pathways.

Antiviral Activity Mechanisms (In Vitro Viral Assays)

The antiviral potential of pyrimidine derivatives is a significant area of research, with various analogues demonstrating the ability to interfere with viral life cycles. While direct in vitro antiviral data for 5-(Aminomethyl)pyrimidine-2-carbonitrile is not extensively documented in publicly available research, studies on structurally related cyanopyrimidine and aminopyrimidine derivatives provide insights into their potential mechanisms of action.

Inhibition of Viral Replication or Entry (In Vitro)

The primary mechanism by which many pyrimidine analogues exert their antiviral effects is through the inhibition of viral replication. This can occur at various stages, including interference with viral nucleic acid synthesis or the function of essential viral enzymes. For instance, some pyrimidine nucleoside analogues are known to be incorporated into viral DNA or RNA, leading to chain termination and halting replication researchgate.net.

Studies on 5-cyanouridine (B3052719) and 5-cyano-2'-deoxyuridine have shown that the presence of a cyano group at the 5-position of the pyrimidine ring can influence antiviral activity. While 5-cyanouridine showed no significant activity against several viruses, 5-cyano-2'-deoxyuridine demonstrated inhibitory effects against vaccinia virus replication nih.gov. This suggests that the nature of the sugar moiety, in addition to the pyrimidine core, is crucial for antiviral efficacy. The inhibition is concentration-dependent, though it may require higher concentrations compared to established antiviral agents nih.gov.

Furthermore, some pyrimidine derivatives may block the entry of viruses into host cells. This can be achieved by interfering with the interaction between viral glycoproteins and cellular receptors, a critical step for the initiation of infection for many viruses nih.gov. The exploration of 4,7-disubstituted pyrimido[4,5-d]pyrimidines revealed that certain derivatives exhibit selective efficacy against human coronaviruses (HCoV-229E and HCoV-OC43) by inhibiting virus-induced cytopathic effects mdpi.com.

Inhibition of pyrimidine biosynthesis in the host cell is another indirect mechanism that can suppress viral replication. Viruses are highly dependent on the host cell's nucleotide pool for their own nucleic acid synthesis. Therefore, inhibiting enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, can deplete the necessary building blocks for viral replication nih.govnih.gov. This approach has shown broad-spectrum antiviral activity against a range of RNA and DNA viruses nih.gov. Some inhibitors of this pathway have been shown to not only directly limit viral replication by reducing pyrimidine pools but also to stimulate the host's innate immune response, further contributing to the antiviral state scienceopen.cominstitut-curie.org.

Structure-Activity Relationships for Antiviral Potency (In Vitro)

The antiviral potency of pyrimidine derivatives is intricately linked to their chemical structure. Specific substitutions on the pyrimidine ring can significantly modulate activity.

For pyrimidine nucleoside analogues, modifications at the 5-position of the pyrimidine ring are critical. While halogenated pyrimidine deoxyribonucleosides are known for their antiviral properties, replacement with a cyano group has been shown to decrease, but not completely eliminate, this activity against certain viruses like vaccinia virus nih.gov. This indicates that while the cyano group is tolerated, its electronic and steric properties may be less optimal for interaction with viral polymerases compared to halogens.

In the case of non-nucleoside pyrimidine derivatives, the nature and position of substituents play a crucial role. For pyrimido[4,5-d]pyrimidine (B13093195) derivatives, the presence of a cyclopropylamino group and an aminoindane moiety was associated with notable efficacy against human coronavirus 229E (HCoV-229E) mdpi.com. Conversely, derivatives with an N-methylpiperazinyl group were found to be inactive, highlighting the importance of the side chain's structure and flexibility in determining antiviral effectiveness mdpi.com.

Furthermore, studies on 2,4-diamino-5-cyanopyrimidine derivatives have revealed that the 5-cyano group can contribute to potent antiretroviral activity, comparable to reference drugs like adefovir (B194249) and tenofovir (B777) sci-hub.ru. Transformation of the 5-cyano group to a 5-formyl group maintained this activity, suggesting that an electron-withdrawing group at this position is favorable for antiretroviral action sci-hub.ru.

Other Biologically Relevant In Vitro Interactions

Beyond direct antiviral activity, derivatives of 5-(Aminomethyl)pyrimidine-2-carbonitrile can engage in other significant biological interactions in vitro, including enzyme inhibition and plant growth regulation.

Enzyme Binding and Inhibition Studies (e.g., Dipeptidyl Peptidase-4 (DPP-4))

A significant area of investigation for pyrimidine derivatives is their potential as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism and a therapeutic target for type 2 diabetes. nih.govpnrjournal.comslideshare.net The general mechanism of DPP-4 inhibitors involves preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin (B600854) secretion. nih.gov

The pyrimidine scaffold is a common feature in many reported DPP-4 inhibitors. nih.gov The inhibitory activity is highly dependent on the specific substitutions on the pyrimidine ring. A free amino group is often considered essential for hydrogen bonding with residues such as Glu205 in the active site of the DPP-4 enzyme. researchgate.net

Structure-activity relationship (SAR) studies on various pyrimidine-based DPP-4 inhibitors have provided valuable insights. For instance, in a series of tetrahydro-pyrido[4,3-d]pyrimidine derivatives, substitution at the C2 position with a methyl group was found to yield a more potent compound. nih.gov The presence of a 2-cyanopyrrolidine scaffold can allow the molecule to occupy the hydrophobic S1 pocket of the enzyme, with the nitrile group forming hydrogen bonds with Tyr547 and Tyr666 residues. nih.gov

The following table summarizes the in vitro DPP-4 inhibitory activity of some pyrimidine derivatives, illustrating the impact of different structural features.

| Compound Class | Key Structural Features | DPP-4 Inhibition | Reference |

| Tetrahydro-pyrido[4,3-d]pyrimidine | 2-cyanopyrrolidine scaffold | Potent, with one compound showing 83.2% inhibition at 10 µM | nih.gov |

| Pyrimidine-2,4-dione | Core scaffold of the approved drug alogliptin | High, basis for many potent inhibitors | researchgate.net |

| Pyrazolopyrimidine | Fused heterocyclic system | Can exhibit high DPP-4 inhibitory activity | nih.gov |

| Thiazolopyrimidine | Fused heterocyclic system | Good to moderate inhibitory potential | pnrjournal.com |

These findings suggest that a 5-(aminomethyl)pyrimidine-2-carbonitrile scaffold possesses key features—an aminomethyl group for potential interaction with the S2 pocket and a cyano group that could interact with the S1 pocket—that make its derivatives promising candidates for DPP-4 inhibition.

Plant Growth Regulating Mechanisms (In Vitro Botanical Models)

Pyrimidine derivatives have also been investigated for their effects on plant growth and development, often exhibiting hormone-like activities in various in vitro botanical models. These compounds can influence processes such as cell division, elongation, and differentiation, which are fundamental to plant growth. researchgate.net

Studies on various pyrimidine derivatives have demonstrated both auxin-like and cytokinin-like activities. researchgate.netcrimsonpublishers.com Auxin-like activity is typically observed as the stimulation of root formation and elongation, while cytokinin-like activity is associated with promoting shoot growth, cell division in callus cultures, and delaying senescence. researchgate.net

For example, certain thioxopyrimidine derivatives have been shown to exhibit plant growth regulating activity at concentrations as low as 10⁻⁶M, which was comparable to or even higher than the natural auxin, indole-3-acetic acid (IAA). researchgate.net These effects were observed in the enhanced growth of both roots and shoots of wheat plants. researchgate.net The specific substituents on the thioxopyrimidine ring were found to be crucial for the observed activity. researchgate.net

The cytokinin-like activity of pyrimidine derivatives has also been documented. Some imidazopyrimidines, which are structurally analogous to natural cytokinins like adenine, have shown the ability to retard the degradation of the photosynthetic system, a hallmark of cytokinin action. nih.gov The presence of a chlorine function was found to potentiate this biological activity. nih.gov Furthermore, certain pyrimidine derivatives have been shown to increase the content of photosynthetic pigments (chlorophylls and carotenoids) in plants, an effect also associated with cytokinins. crimsonpublishers.comresearchgate.net

The following table provides a summary of the observed plant growth regulating effects of some pyrimidine derivatives in in vitro models.

| Plant Model | Pyrimidine Derivative Class | Observed Effect | Concentration | Reference |

| Haricot Bean and Pumpkin | Pyrimidine, Pyrazole, Isoflavones, Pyridine (B92270), Oxazolopyrimidine, and Oxazole derivatives | Auxin-like and Cytokinin-like activity | 10⁻⁸ M and 10⁻⁹ M | researchgate.net |

| Wheat | Thioxopyrimidine derivatives | Plant growth regulation (root and shoot) | 10⁻⁶ M | researchgate.net |

| General | Imidazopyrimidines | Cytokinin-like activity (retardation of photosynthetic system degradation) | Not specified | nih.gov |

These findings suggest that the 5-(aminomethyl)pyrimidine-2-carbonitrile core, with its potential for various substitutions, could be a promising scaffold for the development of novel plant growth regulators.

Applications of 5 Aminomethyl Pyrimidine 2 Carbonitrile As a Synthetic Building Block and Scaffold

Role in Pharmaceutical Synthesis and Drug Discovery

The pyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. ekb.egnih.gov The aminomethyl group provides a convenient handle for elaboration, enabling the synthesis of diverse libraries of compounds for biological screening.

Intermediate for Complex Heterocyclic Architectures

The pyrimidine (B1678525) core is a fundamental component of DNA and RNA, making its derivatives attractive for the design of new drugs. researchgate.net Synthetic chemists utilize intermediates like 5-(aminomethyl)pyrimidine-2-carbonitrile to build complex, multi-ring heterocyclic systems. The amino group can be readily acylated, alkylated, or condensed with other reagents to form fused ring systems or to link the pyrimidine core to other pharmacophores. researchgate.netnih.gov For instance, pyrimidine-5-carbonitrile derivatives are key precursors in the synthesis of pyrazolo[1,5-a]pyrimidines and thieno[3'',4'':5',6']pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines, showcasing the scaffold's utility in creating structurally complex molecules. nih.gov The synthesis of various 2-aminopyrimidine-5-carbonitrile (B129654) derivatives has been achieved through methods like the condensation of different amines with a pyrimidine core, highlighting the modularity of this synthetic approach. nih.govnih.gov

Scaffold for Novel Therapeutic Agents (e.g., targeting neurological disorders)

The pyrimidine-5-carbonitrile framework is a cornerstone in the development of new therapeutic agents for a multitude of diseases, including cancer and neurological disorders. ekb.egacs.org

In oncology, numerous derivatives have been synthesized and evaluated as potent anticancer agents. scispace.com These compounds often function by inhibiting key enzymes involved in cell growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). scispace.com For example, a series of pyrimidine-5-carbonitrile derivatives were designed as EGFR tyrosine kinase inhibitors, with some compounds showing significantly greater activity against various human tumor cell lines than the established drug erlotinib (B232). scispace.com The versatility of the scaffold allows for the creation of dual inhibitors, such as those targeting both EGFR and PI3K, which may help overcome drug resistance.

Table 1: In Vitro Anticancer Activity of Selected Pyrimidine-5-carbonitrile Derivatives

| Compound | Target Cell Line | IC₅₀ (μM) | Target Enzyme(s) | Reference |

| 11b | HCT-116 (Colorectal) | 3.37 | EGFRWT, EGFRT790M | scispace.com |

| 11b | HepG-2 (Hepatocellular) | 3.04 | EGFRWT, EGFRT790M | scispace.com |

| 11b | MCF-7 (Breast) | 4.14 | EGFRWT, EGFRT790M | scispace.com |

| 11b | A549 (Lung) | 2.4 | EGFRWT, EGFRT790M | scispace.com |

| 7c | SNB-75 (CNS Cancer) | < 0.01 | EGFRT790M, PI3K | |

| 7c | OVAR-4 (Ovarian Cancer) | 0.64 | EGFRT790M, PI3K | |

| 3b | General | Sub-micromolar | COX-2 | |

| 5d | MCF-7, A549, A498, HepG2 | Nanomolar | COX-2 |

Beyond cancer, pyrimidine derivatives are explored for their potential in treating central nervous system disorders. acs.org Naturally inspired pyrimidine analogues are being investigated for their role in addressing Alzheimer's disease, suggesting that scaffolds derived from 5-(aminomethyl)pyrimidine-2-carbonitrile could be valuable in the development of novel neurotherapeutics. researchgate.net

Utility in Agrochemical Development

The pyrimidine ring is a critical component in many modern agrochemicals due to its significant biological activity against a wide range of agricultural pests.

Precursor for Advanced Herbicides and Pesticides

Pyrimidine derivatives are foundational to the synthesis of effective herbicides, fungicides, and insecticides. The ability to introduce various substituents onto the pyrimidine ring allows for the fine-tuning of activity and selectivity. For example, a series of novel pyrimidine derivatives containing a urea (B33335) pharmacophore were synthesized and tested against the mosquito vector Aedes aegypti, with some compounds showing significant insecticidal activity. Similarly, pyrimidine-containing 4H-chromen-4-one derivatives have been developed that display potent antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae, which causes rice bacterial leaf blight. ekb.eg The introduction of a trifluoromethyl group, a common modification in agrochemical design, onto a pyridine (B92270) or pyrimidine ring has been shown to enhance herbicidal activity.

Impact on Crop Protection Strategies

The development of new agrochemicals based on the pyrimidine scaffold has a direct impact on crop protection strategies. These novel compounds can provide solutions to major challenges in agriculture, such as pesticide resistance and the need for better crop safety. Research into chlorsulfuron (B1668881) derivatives based on pyrimidine and triazine has aimed to create herbicides that are effective against weeds while being safe for rotational crops like wheat and corn. Certain derivatives were found to degrade faster in the soil, reducing the risk to subsequent crops. Furthermore, studies have shown that specific pyrimidine derivatives can offer better protective and curative activities against plant diseases than existing commercial reagents. ekb.eg

Table 2: Agrochemical Activity of Selected Pyrimidine Derivatives

| Compound Class | Target Pest/Disease | Activity | Key Finding | Reference |

| Pyrimidine-urea derivatives | Aedes aegypti (mosquito) | Insecticidal | Compound 4d showed 70% mortality at 2 µg/mL. | |

| Pyrimidine-containing 4H-chromen-4-ones | Xanthomonas oryzae pv. oryzae | Antibacterial | Compound 4c had better curative (42.4%) and protective (49.2%) activities than commercial agents. | ekb.eg |

| Pyrimidine-based chlorsulfuron derivatives | Weeds in wheat/corn | Herbicidal | Compounds showed high herbicidal activity with improved crop safety and faster soil degradation. | |

| Pyrimidine derivatives with amide moiety | Phomopsis sp. (fungus) | Antifungal | Compound 5o exhibited excellent activity with an EC₅₀ value of 10.5 μg/ml, outperforming a commercial fungicide. |

Contributions to Materials Science and Polymer Chemistry

While the primary applications of 5-(aminomethyl)pyrimidine-2-carbonitrile and its derivatives are in the life sciences, the inherent chemical properties of the pyrimidine structure suggest potential utility in materials science. The pyrimidine ring is a heterocyclic aromatic compound with specific electronic and hydrogen-bonding capabilities.

The synthesis of polymers containing pyrimidine bases has been explored, particularly for applications like chemically amplified photoresists used in microfabrication. In these systems, the pyrimidine moiety can undergo acid-catalyzed transformations, changing the polymer's solubility and allowing for the creation of detailed patterns with light. Furthermore, pyrimidine derivatives can be incorporated into monomers for cyclopolymerization to create polynucleotide analogues, which are of interest for their potential therapeutic and diagnostic applications. Although direct applications of 5-(aminomethyl)pyrimidine-2-carbonitrile in this field are not extensively documented, its reactive groups make it a candidate for incorporation as a functional monomer into more complex polymer chains or as a building block for porous-organic-polymers with catalytic properties.

Monomer or Intermediate in Polymer Synthesis

There is currently a lack of specific research data and published findings on the direct use of "5-(Aminomethyl)pyrimidine-2-carbonitrile" as a monomer or intermediate in polymer synthesis. The potential for this compound to act as a building block for polymers like polyamides or polyimides exists due to its functional groups. For instance, the aminomethyl group could react with a dicarboxylic acid or diacyl chloride in a polycondensation reaction to form a polyamide chain.

Table 1: Potential Polymerization Reactions Involving 5-(Aminomethyl)pyrimidine-2-carbonitrile

| Polymer Type | Co-monomer | Resulting Linkage | Potential Polymer Properties |

| Polyamide | Dicarboxylic acid (e.g., terephthalic acid) | Amide | High thermal stability, chemical resistance |

| Polyimide | Dianhydride (e.g., pyromellitic dianhydride) | Imide | Excellent thermal and oxidative stability |

Despite these theoretical possibilities, there are no detailed research findings or data tables in the available literature that demonstrate the synthesis, characterization, and properties of polymers derived from "5-(Aminomethyl)pyrimidine-2-carbonitrile."

Conclusion and Future Research Perspectives for 5 Aminomethyl Pyrimidine 2 Carbonitrile

Summary of Current Research Landscape

Direct and focused research on 5-(Aminomethyl)pyrimidine-2-carbonitrile is notably sparse in publicly accessible scientific databases. Its existence is confirmed through its availability from commercial chemical suppliers, indicating its potential utility as a building block in synthetic chemistry. However, dedicated studies detailing its synthesis, characterization, and biological activity are not extensively reported. The current landscape is therefore defined more by what is known about related pyrimidine (B1678525) structures, which provides a foundation for future investigations into this specific molecule.

Emerging Trends in Pyrimidine Chemistry Related to 5-(Aminomethyl)pyrimidine-2-carbonitrile

The broader field of pyrimidine chemistry is vibrant and continually evolving, with several trends that could shape the future study of 5-(Aminomethyl)pyrimidine-2-carbonitrile. Pyrimidine-5-carbonitrile derivatives, a class to which the target compound belongs, are of significant interest in medicinal chemistry. sigmaaldrich.com These compounds are recognized for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. sigmaaldrich.comresearchgate.net

A significant trend involves the development of pyrimidine-based derivatives as inhibitors of key enzymes in disease pathways, such as cyclooxygenase-2 (COX-2) and various protein kinases. bldpharm.comgoogle.com For instance, numerous studies have explored the synthesis of pyrimidine-5-carbonitrile hybrids as potent and selective COX-2 inhibitors for their anti-inflammatory and potential anticancer applications. bldpharm.comnih.gov Another prominent area of research is their role as epidermal growth factor receptor (EGFR) inhibitors in oncology. google.comalfa-chemical.com The structural motif of a pyrimidine core with a cyano group is a recurring feature in the design of novel therapeutic agents. nih.gov

The exploration of pyrimidine derivatives in materials science, such as in the formation of carbon quantum dots, is also an emerging area. nih.gov These trends suggest that 5-(Aminomethyl)pyrimidine-2-carbonitrile could serve as a valuable scaffold for the development of novel compounds with diverse applications.

Future Avenues for Synthetic Innovation

The synthesis of 5-(Aminomethyl)pyrimidine-2-carbonitrile is not widely documented, presenting an immediate opportunity for synthetic innovation. General methods for the synthesis of pyrimidine-5-carbonitriles often involve multi-component reactions, which are efficient and allow for the creation of diverse molecular libraries. researchgate.netias.ac.in A common approach is the Biginelli reaction or similar cyclocondensation reactions involving an aldehyde, a urea (B33335) or thiourea (B124793) derivative, and a compound with an active methylene (B1212753) group like malononitrile. researchgate.netias.ac.in

Future synthetic work could focus on developing a robust and scalable synthesis for 5-(Aminomethyl)pyrimidine-2-carbonitrile. This might involve the synthesis of a precursor like 5-bromopyrimidine-2-carbonitrile, followed by a nucleophilic substitution with an amine-containing reagent. A patent for the synthesis of 5-bromo-2-substituted pyrimidines suggests the feasibility of such an approach. google.com Another potential route could be the reduction of a corresponding 5-(azidomethyl) or 5-(nitromethyl) precursor. The development of efficient, one-pot, and environmentally friendly synthetic methods would be a significant contribution to the field.

Opportunities for Deeper Mechanistic Understanding in Biological Contexts (In Vitro)

Given the biological activities of related pyrimidine-5-carbonitriles, there is a clear opportunity to investigate the in vitro biological profile of 5-(Aminomethyl)pyrimidine-2-carbonitrile. Initial studies could involve screening the compound against a panel of cancer cell lines to assess its cytotoxic activity. bldpharm.comalfa-chemical.com Based on the broader literature, it would be pertinent to investigate its potential as an inhibitor of enzymes like COX-2, EGFR, and phosphoinositide 3-kinases (PI3K). google.comias.ac.inresearchgate.netnih.gov

Mechanistic studies could then be designed to elucidate its mode of action. For example, if cytotoxic activity is observed, cell cycle analysis and apoptosis assays could determine how it affects cancer cell proliferation. bldpharm.comgoogle.com Enzyme inhibition assays would be crucial to identify specific molecular targets. nih.gov Understanding the structure-activity relationship (SAR) by synthesizing and testing derivatives with modifications to the aminomethyl group or the pyrimidine core would provide valuable insights for the design of more potent and selective compounds.

Remaining Challenges and Opportunities in Pyrimidine-2-carbonitrile Chemistry

While the field of pyrimidine-2-carbonitrile chemistry is advancing, several challenges and opportunities remain. A key challenge is achieving selectivity for specific biological targets to minimize off-target effects and potential toxicity. The development of derivatives of 5-(Aminomethyl)pyrimidine-2-carbonitrile could be tailored to improve target specificity.

Another challenge lies in the physicochemical properties of these compounds, such as solubility and bioavailability, which are critical for their potential as therapeutic agents. Future research could focus on optimizing these properties through structural modifications.

The vast chemical space of pyrimidine-2-carbonitrile derivatives remains largely unexplored. The aminomethyl group in 5-(Aminomethyl)pyrimidine-2-carbonitrile provides a reactive handle for further functionalization, opening up opportunities to create a wide range of novel molecules. These new compounds could be explored for applications beyond medicine, including in agrochemicals and materials science. The lack of extensive research on this specific compound represents a significant opportunity for chemists and biologists to contribute new knowledge to the field of heterocyclic chemistry.

Q & A

Q. What are the typical applications of 5-(Aminomethyl)pyrimidine-2-carbonitrile in medicinal chemistry research?

- Methodological Answer : This scaffold is explored for targeting enzymes like cholinesterase in Alzheimer’s disease. Derivatives such as 4-((4′-(Aminomethyl)biphenyl-3-yloxy)pyrimidine-2-carbonitrile exhibit strong binding affinities (e.g., -11.6 kcal/mol) to acetylcholinesterase, validated via molecular docking and ADMET studies . The aminomethyl group enhances hydrogen bonding with residues like ASP74 and TYR337, critical for inhibitory activity .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when synthesizing 5-(Aminomethyl)pyrimidine-2-carbonitrile derivatives?

- Methodological Answer : Contradictions in -NMR integration (e.g., overlapping aromatic vs. NH₂ signals) can arise from tautomerism or solvent effects. Strategies include:

- Using deuterated DMSO-d₆ to stabilize NH protons and reduce exchange broadening .

- Employing 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous assignments, particularly for quaternary carbons adjacent to nitrile groups .

- Comparing experimental data with computational predictions (DFT-based chemical shift calculations) .

Q. What computational strategies are employed to predict the biological activity of 5-(Aminomethyl)pyrimidine-2-carbonitrile derivatives?

- Methodological Answer :

- Molecular Docking : Programs like AutoDock Vina simulate binding to target proteins (e.g., acetylcholinesterase). Key parameters include grid box size (covering catalytic sites) and scoring functions to rank binding affinities .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives with low toxicity and high blood-brain barrier permeability .

- MD Simulations : Nanosecond-scale simulations validate docking poses by analyzing ligand-protein stability (RMSD < 2 Å) .

Q. How do variations in substituents on the pyrimidine ring affect the reactivity and stability of 5-(Aminomethyl)pyrimidine-2-carbonitrile?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Chloro or bromo substituents at the C6 position increase electrophilicity, enhancing SNAr reactivity but reducing thermal stability (e.g., mp decreases from 235°C to 222°C for chloro vs. bromo derivatives) .

- Aryl vs. Heteroaryl Groups : Thienyl substituents improve solubility in polar solvents (e.g., DMF) but may sterically hinder crystallization .

- Aminomethyl Positioning : Para-substitution on biphenyl derivatives optimizes binding pocket occupancy in enzyme targets, while meta-substitution disrupts planarity .

Q. What are the challenges in optimizing reaction yields for the synthesis of 5-(Aminomethyl)pyrimidine-2-carbonitrile, and how can they be mitigated?

- Methodological Answer :

- By-Product Formation : Competing cyclization or dimerization can occur under high-temperature conditions. Mitigation includes slow reagent addition and using scavengers (e.g., molecular sieves) .

- Catalyst Efficiency : K₂CO₃ or Cs₂CO₃ in DMF improves amination yields (e.g., 75–90%) compared to weaker bases .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, whereas protic solvents (MeOH) favor proton transfer in cyclocondensation .

Q. What are the critical considerations for ensuring the purity of 5-(Aminomethyl)pyrimidine-2-carbonitrile during synthesis?

- Methodological Answer :

- Recrystallization : Ethanol-DMF mixtures (1:1 v/v) effectively remove unreacted starting materials, with cooling rates < 5°C/hour to avoid co-precipitation of impurities .

- Chromatography : Silica gel column chromatography using ethyl acetate/hexane gradients (10–50%) separates regioisomers .

- Analytical Validation : HPLC with C18 columns (ACN/water + 0.1% TFA) confirms purity >98%, with retention times compared to standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.